Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate;
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Overview
Description
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; is a chemical compound with the molecular formula C19H20FNO2. It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; typically involves the reaction of benzylamine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Benzyl ketones and carboxylic acids.
Reduction: Benzyl alcohols and amines.
Substitution: Various substituted benzyl and fluorophenyl derivatives.
Scientific Research Applications
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; involves its interaction with specific molecular targets, such as receptors and enzymes. It binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate
- Trans-Methyl 4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate; is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H22FNO2
- Molecular Weight : 313.38 g/mol
- CAS Number : 939758-19-7
- IUPAC Name : Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
The biological activity of Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate primarily stems from its interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the 3-position of the phenyl ring enhances lipophilicity, which may influence its ability to cross biological membranes and interact with central nervous system targets.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit various degrees of antimicrobial activity. A study on related pyrrolidine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | TBD | TBD |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of cancer cells by inducing apoptosis through pathways involving p53 activation and caspase cleavage .
Case Study: Inhibition of Tumor Growth
In a study involving various pyrrolidine compounds, Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate was tested for its ability to inhibit tumor cell proliferation in xenograft models. The results indicated a promising reduction in tumor size, suggesting potential for further development as an anticancer agent.
Pharmacological Applications
Methyl trans-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is being explored for several applications:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders.
- Analytical Chemistry : Used as a standard in drug testing and quality control.
- Biochemical Research : Aids in studying receptor interactions and enzyme activities.
- Agrochemical Formulations : Investigated for enhancing pesticide efficacy .
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDRAYPGFFTGY-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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